
1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Dipropynoylbenzene: is an organic compound characterized by the presence of two propynoyl groups attached to a benzene ring in the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-dipropynoylbenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with propynoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the propynoyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of p-dipropynoylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the product is usually achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: p-Dipropynoylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the propynoyl groups can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of p-dipropynoylbenzoic acid.
Reduction: Formation of p-dipropynoylbenzyl alcohol or p-dipropynoylbenzene.
Substitution: Formation of halogenated derivatives of p-dipropynoylbenzene.
Applications De Recherche Scientifique
Chemistry: p-Dipropynoylbenzene is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced gas permeability and mechanical strength.
Biology and Medicine: Research into the biological activity of p-dipropynoylbenzene is ongoing
Industry: In the industrial sector, p-dipropynoylbenzene is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of p-dipropynoylbenzene involves its interaction with molecular targets through its propynoyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological molecules or materials. The benzene ring provides a stable framework that enhances the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
p-Xylene: A benzene derivative with two methyl groups in the para positions.
p-Dibromobenzene: A benzene derivative with two bromine atoms in the para positions.
p-Dichlorobenzene: A benzene derivative with two chlorine atoms in the para positions.
Uniqueness: p-Dipropynoylbenzene is unique due to the presence of propynoyl groups, which impart distinct chemical reactivity and potential applications. Unlike simple alkyl or halogenated derivatives, the propynoyl groups allow for a wider range of chemical modifications and interactions.
Propriétés
Numéro CAS |
35487-33-3 |
|---|---|
Formule moléculaire |
C12H6O2 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
1-(4-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h1-2,5-8H |
Clé InChI |
WZAFBMINDVCQEK-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1=CC=C(C=C1)C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


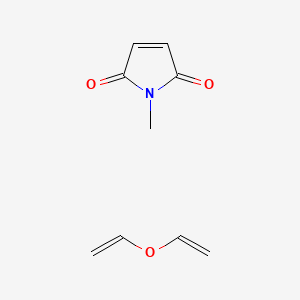
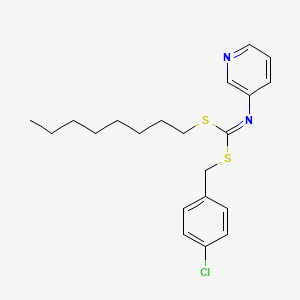
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)


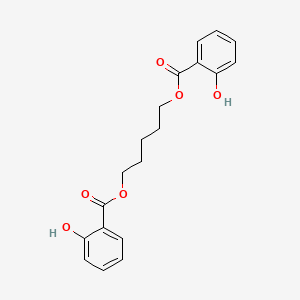


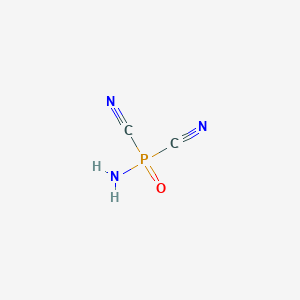
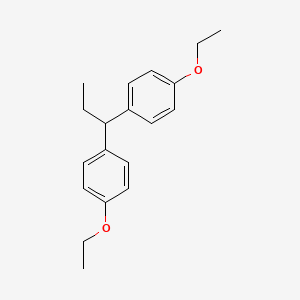
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
